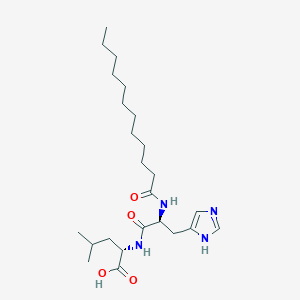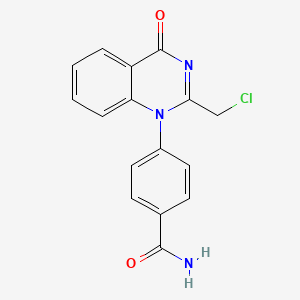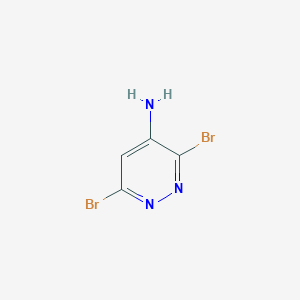![molecular formula C19H20N4O7 B12940162 (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12940162.png)
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key bonds through various organic reactions. Common synthetic routes may include the use of protecting groups for the hydroxyl functionalities, followed by the introduction of the imidazo[4,5-b]pyridin-2-yl group through nucleophilic substitution or coupling reactions. The final deprotection step yields the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imidazo[4,5-b]pyridin-2-yl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the imidazo[4,5-b]pyridin-2-yl group could yield a more saturated heterocyclic compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with molecular targets could lead to the development of new drugs for various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, or other desired characteristics.
Wirkmechanismus
The mechanism of action of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid include other imidazo[4,5-b]pyridine derivatives and tetrahydropyran-based compounds. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups and its specific stereochemistry. This unique structure allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific applications.
Eigenschaften
Molekularformel |
C19H20N4O7 |
|---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H20N4O7/c1-23-11-7-10(9-5-3-2-4-6-9)8-20-16(11)21-19(23)22-30-18-14(26)12(24)13(25)15(29-18)17(27)28/h2-8,12-15,18,24-26H,1H3,(H,27,28)(H,20,21,22)/t12-,13-,14+,15-,18-/m0/s1 |
InChI-Schlüssel |
YZOJGZCDCRPMLU-GLRLOKQVSA-N |
Isomerische SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Kanonische SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NOC4C(C(C(C(O4)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![({1-[(Furan-2-yl)methyl]-1H-indol-3-yl}sulfanyl)acetonitrile](/img/structure/B12940091.png)
![5-Amino-3-(4-chlorophenyl)-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12940101.png)
![(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B12940110.png)










